4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring fused with a carboxamide group, a methyl group, and a pyridazinylamino phenyl moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridazinylamino Group:
Final Coupling: The final step involves coupling the thiadiazole intermediate with the pyridazinylamino phenyl derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound, with its specific functional groups, is investigated for its potential to inhibit the growth of various pathogens.
Medicine
In medicinal chemistry, 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide is explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics of the thiadiazole ring.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxylate
- 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c1-9-3-8-13(20-18-9)16-11-4-6-12(7-5-11)17-15(22)14-10(2)19-21-23-14/h3-8H,1-2H3,(H,16,20)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIMZYHTYJYWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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